
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate: is a chemical compound with the molecular formula C27H32O3Si . It consists of 63 atoms, including 32 hydrogen atoms, 27 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a tert-butyl ester group and a triphenylsilyl group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems. This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters typically involves the esterification of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of flow microreactor systems in industrial settings can further enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(triethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(tripropylsilyl)pentanoate
Uniqueness
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate stands out due to the presence of the triphenylsilyl group, which imparts unique chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Propiedades
Número CAS |
918422-64-7 |
|---|---|
Fórmula molecular |
C27H32O3Si |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
tert-butyl 5-hydroxy-4-triphenylsilylpentanoate |
InChI |
InChI=1S/C27H32O3Si/c1-27(2,3)30-26(29)20-19-25(21-28)31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,28H,19-21H2,1-3H3 |
Clave InChI |
BSRWFTDQBUSMDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(CO)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


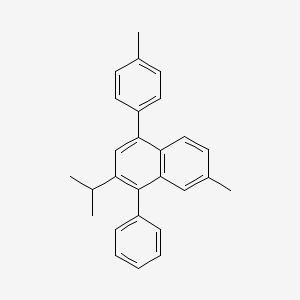
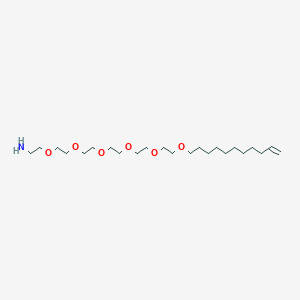
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
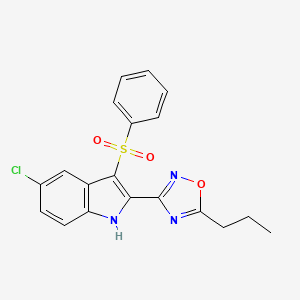
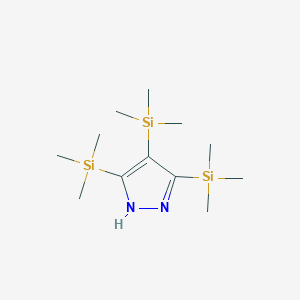
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)
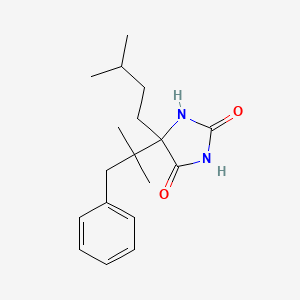

![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
